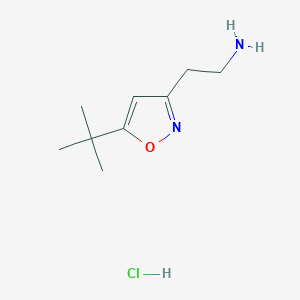![molecular formula C13H19ClFN B1531502 4-[(2-Fluorophenyl)methyl]azepane hydrochloride CAS No. 2098002-80-1](/img/structure/B1531502.png)
4-[(2-Fluorophenyl)methyl]azepane hydrochloride
Descripción general
Descripción
4-[(2-Fluorophenyl)methyl]azepane hydrochloride is a useful research compound. Its molecular formula is C13H19ClFN and its molecular weight is 243.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PKB Inhibitors Optimization The optimization of novel azepane derivatives, including structures related to 4-[(2-Fluorophenyl)methyl]azepane hydrochloride, has been studied for their potential as protein kinase B (PKB) inhibitors. These compounds have been designed, synthesized, and evaluated for their inhibitory activity against PKB-alpha and protein kinase A (PKA), highlighting their significance in drug development for diseases where PKB plays a critical role. The research demonstrated that modifications to the lead structure could result in compounds with improved plasma stability and potent inhibitory activity, suggesting their utility in therapeutic applications (Breitenlechner et al., 2004).
Enantioselective Amine Functionalization The enantioselective functionalization of amines, including azepanes, has been explored through palladium-catalyzed C–H arylation of thioamides. This method demonstrates the utility of azepanes as substrates in the development of chiral amines, which are pivotal in asymmetric synthesis and drug discovery. The process showcases the versatility of azepanes in synthesizing bioactive compounds and therapeutic agents, emphasizing their role in medicinal chemistry (Jain et al., 2016).
Hydrogen-Bond Basicity of Secondary Amines Research on the hydrogen-bond basicity scale of secondary amines, including compounds structurally similar to 4-[(2-Fluorophenyl)methyl]azepane, provides insights into their chemical interactions. By understanding the hydrogen-bonding capabilities of these amines, scientists can better predict and manipulate their behavior in various chemical environments, which is crucial for the development of new materials and pharmaceuticals (Graton et al., 2001).
Ionic Liquids and Green Chemistry The synthesis and characterization of azepanium ionic liquids highlight the potential of azepane derivatives in creating new materials with significant applications in green chemistry and sustainable technologies. By transforming azepane into ionic liquids, researchers have opened new pathways for the utilization of these compounds in environmentally friendly solvents, electrolytes, and other applications that require ionic liquids with specific properties (Belhocine et al., 2011).
Fluorination of Azepanes The exploration of the fluorination of azepanes represents an important advancement in the modification of bioactive molecules. Fluorination can significantly alter the physical, chemical, and biological properties of compounds, making this research relevant for the development of new pharmaceuticals and agrochemicals. The study demonstrates the feasibility and efficiency of introducing fluorine atoms into azepane structures, potentially leading to compounds with enhanced activity and stability (Patel & Liu, 2013).
Propiedades
IUPAC Name |
4-[(2-fluorophenyl)methyl]azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-6-2-1-5-12(13)10-11-4-3-8-15-9-7-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRAWLLLELHOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)

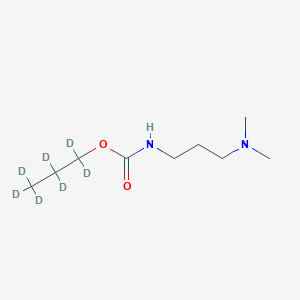
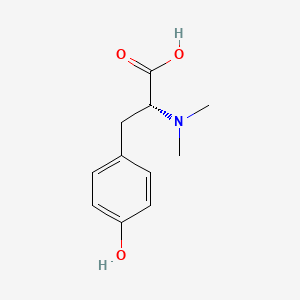
![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)
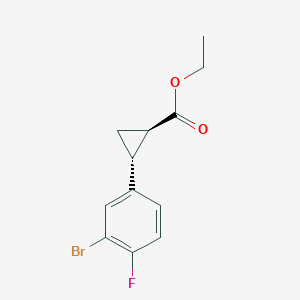
![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)
![7-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1531438.png)
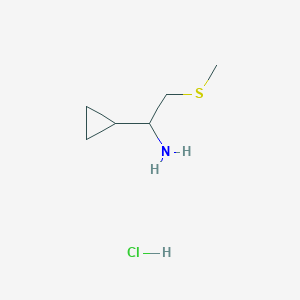
![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol](/img/structure/B1531440.png)
